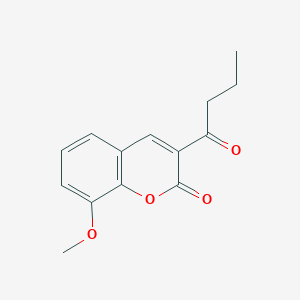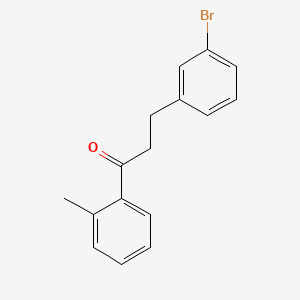![molecular formula C17H25N3O4 B1522419 tert-Butyl (1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl)carbamate CAS No. 1246088-45-8](/img/structure/B1522419.png)
tert-Butyl (1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl)carbamate
Descripción general
Descripción
“tert-Butyl (1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl)carbamate” is a chemical compound with the molecular formula C17H25N3O4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of this compound is 335.40 Da . The SMILES string representation isCC(C)(C)OC(=O)Nc1ccc2N(CCOc2n1)C(=O)C(C)(C)C . This provides a textual representation of the compound’s structure. Physical And Chemical Properties Analysis
This compound is a solid . More detailed physical and chemical properties are not available in the sources I have access to.Aplicaciones Científicas De Investigación
Control of Site of Lithiation
The lithiation of derivatives related to the compound involves selective reactions on the nitrogen and the ring, leading to the formation of substituted derivatives with high yields. This process is crucial in synthetic organic chemistry for the introduction of functional groups at specific positions on molecules, facilitating the synthesis of complex organic compounds (Smith et al., 2013).
Sterically Protected α-Oxoketenes
The flash vacuum pyrolyses of sterically hindered β-ketoesters, related to the chemical structure , yield corresponding ketenes, demonstrating the role of steric protection in controlling chemical reactions. This study provides insights into the thermal behavior of organic compounds and the impact of steric hindrance on their reactivity (Leung-Toung & Wentrup, 1992).
Novel Synthesis Methods
Innovative synthesis methods enable the construction of complex molecules from simpler substrates, as demonstrated by the synthesis of 3-(1-pyrrolidinyl)quinolines from tert-butyl 3-(1-pyrrolidinyl)crotonate and nitrobenzenes. Such methodologies expand the toolkit of organic chemists, allowing for the creation of novel compounds with potential applications in drug discovery and material science (Bujok et al., 2017).
Catalysis and Polymer Chemistry
The incorporation of tert-butyl side groups in polyimides results in materials with low dielectric constants and high organosolubility, highlighting the importance of molecular design in materials science. Such materials are valuable in the electronics industry for their insulating properties (Chern & Tsai, 2008).
Novel Protecting Groups in Oligosaccharide Assembly
The development of new protecting groups, such as the cyanopivaloyl (CNPiv) ester, illustrates the ongoing innovation in synthetic chemistry to overcome limitations in the synthesis of complex biomolecules like oligosaccharides. Such advancements are crucial for the study and application of carbohydrates in biology and medicine (Volbeda et al., 2016).
Safety And Hazards
According to the safety information provided by Sigma-Aldrich, this compound is classified as Acute Tox. 3 Oral, which means it is toxic if swallowed . The safety pictogram GHS06 (skull and crossbones) applies to this compound . The precautionary statements P301 + P310 suggest that if swallowed, one should immediately call a poison center or doctor .
Propiedades
IUPAC Name |
tert-butyl N-[1-(2,2-dimethylpropanoyl)-2,3-dihydropyrido[2,3-b][1,4]oxazin-6-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-16(2,3)14(21)20-9-10-23-13-11(20)7-8-12(18-13)19-15(22)24-17(4,5)6/h7-8H,9-10H2,1-6H3,(H,18,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAOFCDWBPMAMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCOC2=C1C=CC(=N2)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678453 | |
| Record name | tert-Butyl [1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl)carbamate | |
CAS RN |
1246088-45-8 | |
| Record name | 1,1-Dimethylethyl N-[1-(2,2-dimethyl-1-oxopropyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246088-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1522336.png)

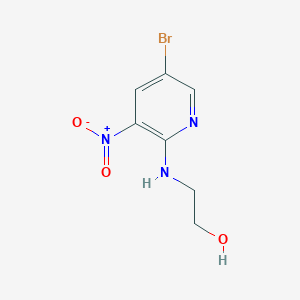


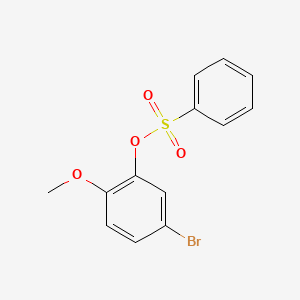
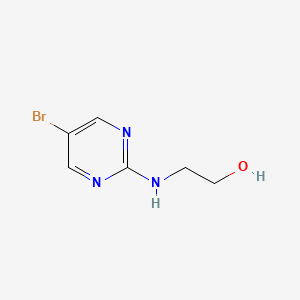
![5-Bromo-1-(tert-butyl)-1H-benzo[d]imidazole](/img/structure/B1522346.png)




